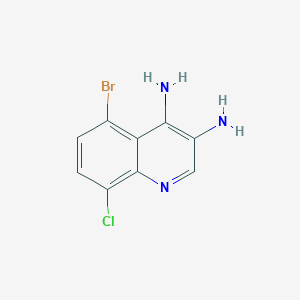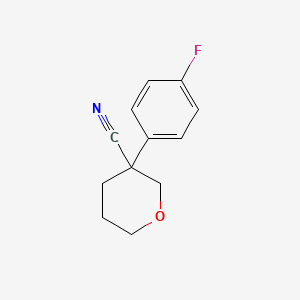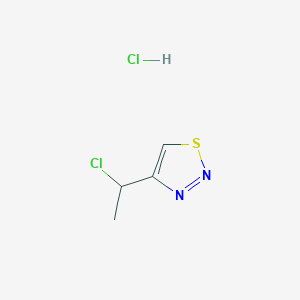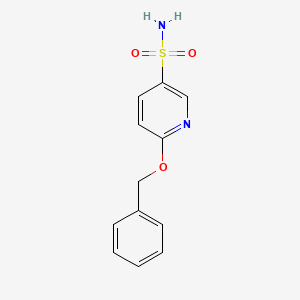
2-Chloro-3,4-dimethylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4-dimethylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a chloro group and two methyl groups attached to the benzene ring, along with an amine group. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethylaniline hydrochloride typically involves the chlorination of 3,4-dimethylaniline. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 3,4-dimethylaniline.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: 3,4-dimethylaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3,4-dimethylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The chloro and methyl groups on the benzene ring influence the compound’s reactivity and binding affinity. In biological systems, it may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
3,4-Dimethylaniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chloro-4,5-dimethylaniline: Similar structure but with different positioning of the chloro and methyl groups, leading to different reactivity and applications.
2-Chloro-3,5-dimethylaniline: Another isomer with distinct chemical properties due to the different arrangement of substituents.
Uniqueness: 2-Chloro-3,4-dimethylaniline hydrochloride is unique due to the specific positioning of the chloro and methyl groups, which confer distinct reactivity and binding characteristics. This makes it valuable in targeted chemical synthesis and specific biological applications.
Properties
Molecular Formula |
C8H11Cl2N |
|---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
2-chloro-3,4-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-5-3-4-7(10)8(9)6(5)2;/h3-4H,10H2,1-2H3;1H |
InChI Key |
HDFBKTFBYABQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol](/img/structure/B13261977.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13261992.png)

![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine](/img/structure/B13261994.png)
![3-(Thiophene-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13261997.png)






![3-[(Hex-5-en-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13262035.png)

